![molecular formula C19H17NO4 B2784151 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide CAS No. 2097940-69-5](/img/structure/B2784151.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide is a notable member of the acrylamide family, characterized by its unique structural features that include a benzo[d][1,3]dioxole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N1O4 with a molecular weight of approximately 341.39 g/mol. The structure can be described as follows:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Acrylamide : An unsaturated amide that serves as a versatile building block in organic synthesis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives revealed significant anticancer activity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM . These findings suggest that derivatives containing the benzo[d][1,3]dioxole moiety may enhance the anticancer properties of acrylamide compounds.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 | |
Bis-benzo[d][1,3]dioxol-5-yl thiourea | HCT116 | 1.54 | |
Bis-benzo[d][1,3]dioxol-5-yl thiourea | MCF7 | 4.52 |
The anticancer mechanisms of compounds like this compound are thought to involve:
- EGFR Inhibition : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis through modulation of proteins such as Bax and Bcl-2 .
Anti-inflammatory Activity
In addition to anticancer properties, the compound's structural analogs have been evaluated for their anti-inflammatory effects. For instance, certain derivatives were screened as cyclooxygenase (COX) inhibitors and exhibited significant anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Related Compounds
Study on Anticancer Efficacy
A case study involving the synthesis and evaluation of new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties highlighted their potential as anticancer agents. The study utilized multiple assays including cell cycle analysis and annexin V-FITC apoptosis assessment to confirm the efficacy of these compounds against cancer cells while demonstrating low cytotoxicity towards normal cells .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzodifuranyl derivatives showed promising results in reducing edema and inflammatory markers in animal models. The compounds demonstrated significant inhibition of interleukin-1 beta levels, indicating their potential therapeutic applications in inflammatory diseases .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-19(8-6-13-5-7-17-18(9-13)24-12-23-17)20-10-14-11-22-16-4-2-1-3-15(14)16/h1-9,14H,10-12H2,(H,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFTUVDOZVRPDB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。